3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride is a chemical compound with the molecular formula . It is classified as an amino acid derivative and is primarily used in scientific research, particularly in the fields of medicinal chemistry and pharmacology. The compound has garnered attention for its potential therapeutic applications, especially in neurology and biochemistry.
The synthesis of 3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride typically involves several key steps:
The reaction conditions generally include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The process may also involve purification steps such as recrystallization to achieve high purity levels .
The molecular structure of 3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride can be represented by the following InChI code:
The compound has a molar mass of approximately 215.12 g/mol and features a pyridine ring that contributes to its biological activity. The structure includes both an amino group and a carboxylic acid group, making it amphoteric and capable of participating in various chemical reactions .
3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride can participate in several chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity. For instance, esterification reactions may require specific catalysts or solvents to facilitate the process effectively .
The mechanism of action of 3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride involves its interaction with specific biological targets such as enzymes and receptors in the nervous system.
Research indicates that compounds similar to this one can affect neurotransmitter levels, potentially leading to therapeutic effects in neurological disorders .
3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride is typically encountered as a white crystalline powder.
Key chemical properties include:
Relevant data includes melting point ranges and solubility metrics that are critical for practical applications in laboratories .
The applications of 3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride are diverse:
Research continues to explore its potential uses across various scientific disciplines, reflecting its versatility as a chemical compound .
3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride (CAS 1217835-95-4) is a structurally specialized β-amino acid derivative featuring a pyridine heterocycle and chiral center. This compound has emerged as a privileged scaffold in medicinal chemistry due to its dual functionality as a conformationally constrained neurotransmitter analog and a chiral building block. Its hydrochloride salt form enhances stability and solubility for synthetic applications [2]. Molecular hybridization of the pyridine moiety (imparting hydrogen-bonding capability and aromatic interactions) with the flexible amino acid backbone enables precise mimicry of bioactive molecule pharmacophores, particularly in neuroactive compounds targeting neurotransmitter transporters and receptors [10].
Table 1: Physicochemical Profile of 3-Amino-4-(pyridin-4-yl)butanoic Acid Dihydrochloride
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 1217835-95-4 | BLD Pharmatech |
Molecular Formula | C₉H₁₄Cl₂N₂O₂ | PubChem [3] |
Molecular Weight | 253.13 g/mol | BLD Pharmatech [2] |
Purity (Commercial) | ≥95% | CymitQuimica [6] |
Storage Conditions | Sealed, dry, room temperature | BLD Pharmatech [2] |
Chiral Center Configuration | (R)-enantiomer specified commercially | BLD Pharmatech |
SMILES Notation | O=C(O)CC@HCC1=CC=NC=C1.[H]Cl.[H]Cl | BLD Pharmatech [2] |
The compound exhibits deliberate structural homology with key neurochemical entities. The protonatable pyridyl nitrogen mimics the tertiary amine of GABA (γ-aminobutyric acid), while the carboxylic acid group provides anionic character analogous to glutamate and aspartate. This dual functionality enables interaction with both amino acid transporters (e.g., GABA transporters mGAT1-4) and ionotropic receptors [10]. The β-amino acid backbone provides greater metabolic stability compared to endogenous α-amino acids while maintaining spatial proximity between pharmacophoric elements [5].
The 4-pyridyl substituent serves as a bioisostere for phenyl rings in classical neurotransmitter analogs, enhancing dipole interactions and improving blood-brain barrier permeability versus carbocyclic systems. Dihydrochloride salt formation optimizes crystallinity and aqueous solubility (>50 mg/mL predicted) for biochemical assays and synthetic manipulation [2] [6]. Molecular modeling confirms that the extended butanoic acid chain positions the amine and carboxylate groups at distances (5.2–5.8 Å) critical for binding to GABAergic targets like mGAT4 transporters, comparable to nipecotic acid pharmacophores in clinical inhibitors [10].
Table 2: Structural Comparison with Neurotransmitters and Bioactive Analogs
Compound | Key Structural Features | Target Relevance |
---|---|---|
Endogenous GABA | H₂N-CH₂-CH₂-CH₂-COOH | GABA receptors, GAT transporters |
Nipecotic Acid | Piperidine-3-carboxylic acid | GAT inhibitor core structure |
3-Amino-4-(pyridin-4-yl)butanoic acid | H₂N-CH(COOH)-CH₂-C₅H₄N (pyridin-4-yl) | Chiral GABA-Pyridine hybrid pharmacophore |
Glycine | H₂N-CH₂-COOH | NMDA receptor co-agonist [9] |
DPP-IV Inhibitor Scaffolds | Pyridyl-alanine/β-amino acid derivatives | Antidiabetic agents |
Chirality is central to this molecule's utility. The (R)-enantiomer is preferentially commercialized due to superior target selectivity in neurological applications [5]. The stereogenic center dictates three-dimensional orientation of the pyridyl ring relative to the zwitterionic headgroups, enabling enantioselective binding to proteins with chiral binding pockets. This is exemplified by SAR studies showing >100-fold potency differences between enantiomers in mGAT4 inhibition [10].
The molecule serves as a conformationally restricted β²-homoamino acid synthon. Its synthetic versatility includes:
Table 3: Synthetic Applications of Chiral Derivatives
Derivative | Synthetic Role | Application Example |
---|---|---|
(R)-3-(Boc-amino)-4-(4-pyridyl)butyric acid (EVT-13518112) | Amine protection for peptide coupling | Intermediate in DPP-IV inhibitor synthesis [5] |
N-Trityl-O-(carboxyethyl) analogs | Alcohol protection for GAT inhibitor development | mGAT4 selective inhibitors [10] |
Ethyl ester hydrochloride salts | Carboxylate protection for amine modification | Enantiopure alkylamine synthesis |
The compound emerged from systematic exploration of GABA bioisosteres in the late 1990s. Early research focused on pyridine-based amino acids as metabolic stable GABA substitutes. The dihydrochloride salt was first characterized in 2001 to address hygroscopicity and solubility limitations of the free base [2]. Key developments include:
Table 4: Historical Research Milestones
Timeline | Development | Research Impact |
---|---|---|
Pre-2005 | GABA analog synthesis exploration | Established pyridine amino acids as isosteres |
2007 | Patent as DPP-IV inhibitor scaffold (US20070037807) | Validated therapeutic application |
2014–2015 | Commercialization as hydrochloride salt | Enabled broad accessibility for drug discovery |
2020 | Incorporation in advanced GAT inhibitors | Confirmed enantioselective biological activity |
2023 | Shift to protected derivatives (e.g., EVT-13518112) | Addressed synthetic instability challenges |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: